N-(2-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide
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Overview
Description
N-(2-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetamide is a complex organic compound that belongs to the class of benzothiolo[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a tetrahydrobenzothiolo ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
- Formation of the Benzothiolo Ring : The initial step involves the cyclization of a suitable precursor to form the benzothiolo ring. This can be achieved through a condensation reaction between a thiol and a suitable aldehyde or ketone under acidic or basic conditions.
- Introduction of the Pyrimidine Ring : The next step involves the introduction of the pyrimidine ring through a cyclization reaction with appropriate reagents such as urea or guanidine derivatives.
- Attachment of the Chlorophenyl Group : The chlorophenyl group is introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.
- Formation of the Acetamide Group : The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetamide can undergo various types of chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
- Reduction : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
- Substitution : The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
- Oxidation : Hydrogen peroxide, potassium permanganate, acetic acid, and water.
- Reduction : Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
- Substitution : Amines, thiols, dimethylformamide, and elevated temperatures.
- Oxidation : Sulfoxides and sulfones.
- Reduction : Alcohol derivatives.
- Substitution : Substituted chlorophenyl derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetamide has a wide range of applications in scientific research:
- Chemistry : It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
- Medicine : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
- Industry : It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
N-(2-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetamide can be compared with other similar compounds, such as:
- N-(2-chlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetamide : This compound lacks the methyl group at the 7-position, which may affect its biological activity and chemical reactivity.
- N-(2-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)propionamide : This compound has a propionamide group instead of an acetamide group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of N-(2-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetamide lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-11-6-7-12-15(8-11)26-18-17(12)19(25)23(10-21-18)9-16(24)22-14-5-3-2-4-13(14)20/h2-5,10-11H,6-9H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVCYLMVTWAFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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